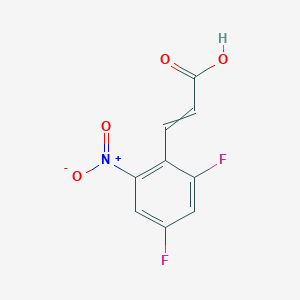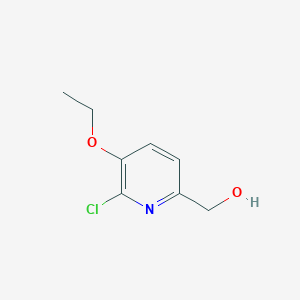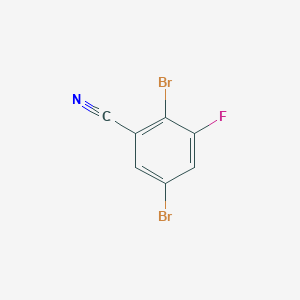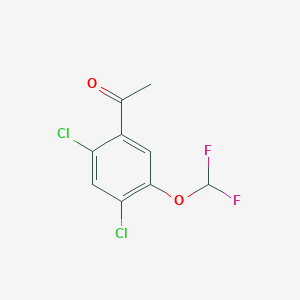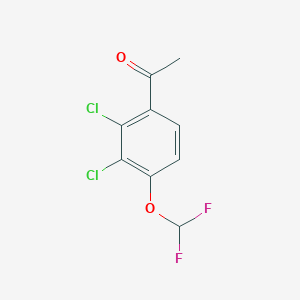
2-Bromo-4-difluoromethoxy-6-methylpyridine
説明
2-Bromo-4-difluoromethoxy-6-methylpyridine is a chemical compound with the CAS Number: 1206984-48-6 . It has a molecular weight of 224 and its IUPAC name is 2-bromo-4-(difluoromethoxy)pyridine . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-difluoromethoxy-6-methylpyridine is 1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-Bromo-4-difluoromethoxy-6-methylpyridine is a solid or semi-solid or lump or liquid . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Synthesis and Structural Analysis
The compound 2-bromo-4-difluoromethoxy-6-methylpyridine is involved in the synthesis of various derivatives and exhibits interesting structural properties. A study focused on the synthesis of a Schiff base compound using a similar brominated pyridine structure, showcasing its structural characteristics and antibacterial activities (Wang et al., 2008). In a separate research, the synthesis and structural elucidation of tetrakis(2-pyridyl)tin compounds were examined, underlining the versatility of pyridine derivatives in coordination chemistry (Martin Bette & D. Steinborn, 2012).
Chemical Intermediates and Synthesis Techniques
2-Bromo-4-difluoromethoxy-6-methylpyridine-related compounds are widely utilized as intermediates in various synthetic routes. A research presented an efficient synthesis technique for novel pyridine-based derivatives through the Suzuki cross-coupling reaction, exploring their potential in quantum mechanical investigations and biological activities (Gulraiz Ahmad et al., 2017). Another study demonstrated the synthesis of 2-amino-6-bromopyridine, an important pharmaceutical and chemical intermediate, highlighting the effects of reaction conditions on yield and structural confirmation through spectroscopy (Xu Liang, 2010).
Catalysis and Reaction Mechanisms
The compound and its related structures have been instrumental in catalysis and understanding reaction mechanisms. For instance, the study of silyl-mediated halogen/halogen displacement in pyridines provided insights into the substituent effects on halogen exchange reactions, expanding the scope of synthetic methodologies (M. Schlosser & F. Cottet, 2002). Similarly, research into regioselectivity in Suzuki cross-coupling reactions of dibromopyridine highlighted the electrophilic character of the C–Br bonds, contributing to the field of palladium-catalyzed synthesis (Cristina Sicre et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
2-bromo-4-(difluoromethoxy)-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c1-4-2-5(12-7(9)10)3-6(8)11-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCXREOMZXRHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



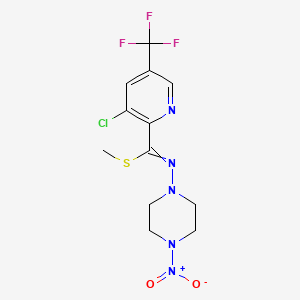
![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)

![2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1413235.png)
![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B1413236.png)

![[(1R,2R,3R,4S)-4-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-2-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B1413243.png)
